molecular formula C19H16FNO3 B11080045 3-[5-(4-fluorophenyl)-1-(3-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-fluorophenyl)-1-(3-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11080045
M. Wt: 325.3 g/mol
InChI Key: WSPPGUWZZQSSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(4-fluorophenyl)-1-(3-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound featuring a pyrrole ring substituted with fluorophenyl and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-fluorophenyl)-1-(3-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-fluorophenyl)-1-(3-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-[5-(4-fluorophenyl)-1-(3-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[5-(4-fluorophenyl)-1-(3-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets. The fluorophenyl and hydroxyphenyl groups can interact with enzymes or receptors, modulating their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-fluorophenyl)-1-(3-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the combination of its fluorophenyl and hydroxyphenyl groups attached to a pyrrole ring. This structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C19H16FNO3

Molecular Weight

325.3 g/mol

IUPAC Name

3-[5-(4-fluorophenyl)-1-(3-hydroxyphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C19H16FNO3/c20-14-6-4-13(5-7-14)18-10-8-15(9-11-19(23)24)21(18)16-2-1-3-17(22)12-16/h1-8,10,12,22H,9,11H2,(H,23,24)

InChI Key

WSPPGUWZZQSSHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=CC=C2C3=CC=C(C=C3)F)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.